Autac1

Description

BenchChem offers high-quality Autac1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Autac1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

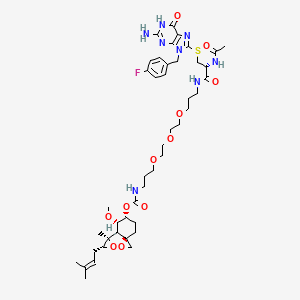

Molecular Formula |

C44H63FN8O11S |

|---|---|

Molecular Weight |

931.1 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |

InChI |

InChI=1S/C44H63FN8O11S/c1-27(2)8-13-33-43(4,64-33)36-35(58-5)32(14-15-44(36)26-62-44)63-42(57)48-17-7-19-60-21-23-61-22-20-59-18-6-16-47-38(55)31(49-28(3)54)25-65-41-50-34-37(51-40(46)52-39(34)56)53(41)24-29-9-11-30(45)12-10-29/h8-12,31-33,35-36H,6-7,13-26H2,1-5H3,(H,47,55)(H,48,57)(H,49,54)(H3,46,51,52,56)/t31-,32+,33+,35+,36+,43-,44-/m0/s1 |

InChI Key |

HZYVWSXXYHBZTO-KDJNBPRZSA-N |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)[C@H](CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)C(CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Autac1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of Autac1, an Autophagy-Targeting Chimera (AUTAC). It details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and applying this technology in research and development.

Core Concept: Autac1 and Selective Autophagy

Autac1 is a bifunctional small molecule designed to hijack the cell's endogenous autophagy machinery for the selective degradation of target proteins.[1][2][3][4] It represents a novel modality in targeted protein degradation, extending beyond the capabilities of proteasome-mediated degradation systems like PROTACs.[1] The primary target of Autac1 is Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and cancer.

The structure of Autac1 is central to its function, consisting of two key moieties connected by a linker:

-

A "warhead": For Autac1, this is a Fumagillol moiety, which covalently binds to MetAP2.

-

A "degradation tag": This is a p-Fluorobenzyl Guanine (FBnG) group. This tag mimics S-guanylation, a post-translational modification that can trigger selective autophagy.

By bringing the FBnG tag into proximity with MetAP2, Autac1 marks the protein for recognition and degradation by the autophagy pathway.

The Molecular Mechanism of Autac1-Mediated Degradation

The mechanism of Autac1-induced protein degradation is a multi-step process that leverages the cellular machinery for selective autophagy.

-

Target Engagement: The Fumagillol warhead of Autac1 specifically and covalently binds to MetAP2 within the cell.

-

Tag Mimicry and Receptor Recruitment: The FBnG tag on Autac1, now associated with MetAP2, mimics an S-guanylated protein. This modification is recognized by the autophagy receptor protein p62/SQSTM1.

-

Ubiquitination: The recruitment of p62 facilitates the K63-linked polyubiquitination of the MetAP2-Autac1 complex. This type of ubiquitin chain is a key signal for selective autophagy, as opposed to the K48-linked chains that typically target proteins for proteasomal degradation.

-

Autophagosome Formation: The polyubiquitinated target is recognized by the core autophagy machinery. An isolation membrane, or phagophore, begins to form and engulfs the MetAP2-Autac1-p62 complex.

-

Autophagosome Maturation and Lysosomal Fusion: The phagophore elongates and closes to form a double-membraned vesicle called an autophagosome. This autophagosome then fuses with a lysosome, forming an autolysosome.

-

Degradation: Within the acidic environment of the autolysosome, the engulfed contents, including MetAP2, are degraded by lysosomal hydrolases.

This entire process results in the specific and efficient removal of the target protein from the cell.

Signaling Pathway Diagram

Caption: The signaling pathway of Autac1-mediated degradation of MetAP2.

Quantitative Data Summary

The efficacy of Autac1 has been demonstrated in cell-based assays. The following table summarizes the key quantitative data for Autac1's activity against its target, MetAP2.

| Parameter | Value | Cell Line | Incubation Time | Result | Reference |

| Effective Concentration | 1-100 µM | HeLa | 24 hours | Silencing of endogenous MetAP2 |

Experimental Protocols

To assess the mechanism and efficacy of Autac1, several key experiments are typically performed. The following are detailed protocols for these assays.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the activity of Autac1.

Protocol 1: Western Blot for MetAP2 Degradation and Autophagy Markers

This protocol is used to quantify the levels of MetAP2, as well as to monitor the conversion of LC3-I to LC3-II and the degradation of p62, which are hallmarks of autophagy induction.

1. Cell Culture and Lysis: a. Seed HeLa cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of Autac1 (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours. c. Wash cells twice with ice-cold PBS. d. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Incubate on ice for 30 minutes, vortexing every 10 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. b. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10-12% SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-MetAP2, anti-LC3, anti-p62, and a loading control like anti-β-actin) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Co-Immunoprecipitation for MetAP2-p62 Interaction

This protocol is used to determine if Autac1 induces an interaction between MetAP2 and the autophagy receptor p62.

1. Cell Lysis and Pre-clearing: a. Following treatment with Autac1, lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors). b. Determine protein concentration as described above. c. Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C. d. Centrifuge and collect the supernatant.

2. Immunoprecipitation: a. Incubate 500 µg to 1 mg of pre-cleared lysate with an anti-MetAP2 antibody or an isotype control IgG overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C. c. Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

3. Elution and Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer. b. Analyze the eluates by Western blotting using antibodies against p62 and MetAP2.

Protocol 3: Immunofluorescence for LC3 Puncta Formation

This protocol is used to visualize the formation of autophagosomes, which appear as punctate structures when stained for LC3.

1. Cell Culture and Treatment: a. Grow HeLa cells on glass coverslips in a 24-well plate. b. Treat the cells with Autac1 as described previously.

2. Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Staining: a. Block with 1% BSA in PBS for 30 minutes. b. Incubate with an anti-LC3 primary antibody overnight at 4°C. c. Wash three times with PBS. d. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. e. Counterstain nuclei with DAPI.

4. Imaging: a. Mount the coverslips onto microscope slides. b. Visualize the cells using a fluorescence or confocal microscope. c. Quantify the number of LC3 puncta per cell to assess autophagy induction.

By employing these methodologies, researchers can thoroughly investigate the mechanism of action of Autac1 and other AUTAC molecules, facilitating their development as novel therapeutics.

References

Autac1: A Technical Guide to Autophagy-Mediated MetAP2 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Autac1, a first-generation autophagy-targeting chimera (AUTAC) designed for the selective degradation of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a critical enzyme involved in angiogenesis, making it a compelling target for anti-cancer and other anti-proliferative therapies. Autac1 represents a novel therapeutic modality that harnesses the cellular autophagy pathway to eliminate MetAP2, offering a distinct mechanism from traditional small-molecule inhibitors. This document details the mechanism of action of Autac1, presents quantitative data on its degradation efficacy, and provides comprehensive experimental protocols for its characterization.

Introduction: The AUTAC Platform and MetAP2 as a Target

Targeted protein degradation has emerged as a powerful strategy in drug discovery, enabling the elimination of disease-causing proteins. While proteolysis-targeting chimeras (PROTACs) have been a major focus, leveraging the ubiquitin-proteasome system, they are primarily effective for soluble intracellular proteins. The AUTAC platform offers an alternative and complementary approach by hijacking the autophagy-lysosome pathway, which is capable of degrading a broader range of substrates, including protein aggregates and organelles.

Autac1 is a pioneering example of this technology, designed to specifically degrade MetAP2. MetAP2 is a metalloprotease that plays a crucial role in the proliferation of endothelial cells and is a well-validated target for anti-angiogenic drugs. By inducing the degradation of MetAP2, Autac1 aims to inhibit angiogenesis and suppress tumor growth.

Mechanism of Action of Autac1

Autac1 is a heterobifunctional molecule composed of two key moieties connected by a flexible linker:

-

A "warhead" that binds to the target protein: Autac1 utilizes a fumagillol moiety, which covalently binds to MetAP2.

-

A "degradation tag" that recruits the autophagy machinery: Autac1 incorporates a p-Fluorobenzyl Guanine (FBnG) tag.

The proposed mechanism of action for Autac1-mediated MetAP2 degradation is as follows:

-

Binding to MetAP2: The fumagillol "warhead" of Autac1 covalently binds to MetAP2 within the cell.

-

K63-Linked Polyubiquitination: The FBnG "degradation tag" promotes the K63-linked polyubiquitination of the Autac1-MetAP2 complex. This type of ubiquitination serves as a signal for selective autophagy.

-

Recognition by Autophagy Receptor p62: The K63-polyubiquitin chains on the complex are recognized by the autophagy receptor protein p62/SQSTM1.

-

Sequestration into Autophagosome: p62 facilitates the sequestration of the ubiquitinated complex into a developing autophagosome.

-

Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the Autac1-MetAP2 complex is degraded by lysosomal hydrolases.

Quantitative Data on Autac1-Mediated MetAP2 Degradation

The following tables summarize the quantitative data on the efficacy of Autac1 in degrading MetAP2 in cellular models.

Table 1: Autac1-Mediated Degradation of Endogenous MetAP2 in HeLa Cells

| Concentration (µM) | Treatment Duration (hours) | MetAP2 Degradation (%) |

| >1 | 24 | ~80 |

Data derived from Western Blot analysis in HeLa cells.

Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values for Autac1 have not been extensively published in the primary literature. The available data indicates significant degradation is achieved at concentrations above 1 µM. Further dose-response studies are required to precisely determine these parameters. There is currently no publicly available data on the efficacy of Autac1 in endothelial cells or in in vivo models.

Signaling Pathways and Experimental Workflows

Autac1 Signaling Pathway

The following diagram illustrates the key steps in the Autac1-mediated degradation of MetAP2.

Caption: Autac1-mediated degradation of MetAP2 via the autophagy pathway.

Experimental Workflow for Autac1 Characterization

The following diagram outlines a typical workflow for characterizing the activity of Autac1.

Caption: Experimental workflow for characterizing Autac1 activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Autac1. These are based on standard techniques and should be optimized for specific laboratory conditions.

Western Blot Analysis for MetAP2 Degradation

Objective: To quantify the reduction in MetAP2 protein levels following Autac1 treatment.

Materials:

-

HeLa cells (or other relevant cell line)

-

Autac1

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MetAP2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Autac1 (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize MetAP2 levels to the loading control.

Ubiquitination Assay

Objective: To detect the polyubiquitination of MetAP2 upon Autac1 treatment.

Materials:

-

Materials from Western Blot protocol

-

MG132 (proteasome inhibitor)

-

Immunoprecipitation (IP) lysis buffer

-

Anti-MetAP2 antibody for IP

-

Protein A/G magnetic beads

-

Anti-ubiquitin (total) and anti-K63-linkage specific ubiquitin antibodies

Protocol:

-

Cell Treatment: Treat cells with Autac1 and MG132 (to allow accumulation of ubiquitinated proteins) for 4-6 hours.

-

Immunoprecipitation: Lyse cells in IP lysis buffer. Pre-clear lysates and then incubate with an anti-MetAP2 antibody overnight at 4°C. Add protein A/G beads to pull down MetAP2 and associated proteins.

-

Elution and Western Blot: Wash the beads extensively and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using anti-ubiquitin and anti-K63-linkage specific antibodies.

Autophagy Flux Assay

Objective: To confirm that Autac1-mediated degradation is dependent on autophagy.

Materials:

-

Materials from Western Blot protocol

-

Bafilomycin A1 or Chloroquine (autophagy inhibitors)

-

Anti-LC3B antibody

Protocol:

-

Cell Treatment: Treat cells with Autac1 in the presence or absence of Bafilomycin A1 (100 nM) for the final 4 hours of the treatment period.

-

Western Blot Analysis: Perform Western blotting as described above. Probe for MetAP2 and LC3B.

-

Analysis: Autophagy inhibition should rescue Autac1-induced MetAP2 degradation. An increase in the lipidated form of LC3 (LC3-II) in the presence of Bafilomycin A1 confirms an active autophagic flux.

Conclusion and Future Directions

Autac1 is a valuable tool compound for studying the targeted degradation of MetAP2 via the autophagy-lysosome pathway. The data presented herein demonstrates its ability to induce robust degradation of MetAP2 in cancer cell lines. The provided protocols offer a framework for the further characterization of Autac1 and other AUTAC molecules.

Future research should focus on:

-

Determining the precise DC50 and Dmax values of Autac1 in various cell lines, particularly in endothelial cells.

-

Investigating the in vivo efficacy, pharmacokinetics, and safety profile of Autac1 in preclinical models of cancer and other angiogenesis-dependent diseases.

-

Elucidating the specific E3 ligases involved in the K63-linked polyubiquitination step.

-

Developing second-generation AUTACs for MetAP2 with improved potency and drug-like properties.

This in-depth technical guide serves as a comprehensive resource for researchers aiming to explore and expand upon the exciting therapeutic potential of Autac1 and the broader AUTAC technology.

The Role of Autac1 in Inducing Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway. This technical guide provides an in-depth analysis of Autac1, a first-in-class AUTAC that targets the enzyme Methionine Aminopeptidase 2 (MetAP2). We will explore the molecular mechanism of Autac1-induced autophagy, present quantitative data from key experiments, detail the experimental protocols for studying its activity, and provide visual representations of the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in academia and industry who are interested in the field of targeted protein degradation and the therapeutic potential of modulating autophagy.

Introduction to Autac1 and AUTAC Technology

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with proteolysis-targeting chimeras (PROTACs) leading the way by utilizing the ubiquitin-proteasome system. However, the proteasome is limited in its ability to degrade large protein aggregates or entire organelles. The AUTAC technology was developed to overcome this limitation by harnessing the cell's own bulk degradation and recycling machinery: the autophagy-lysosome pathway.[1][2][3][4][]

Autac1 is a pioneering AUTAC molecule designed to specifically induce the autophagic degradation of MetAP2. It is a heterobifunctional molecule composed of two key moieties connected by a flexible linker:

-

A "warhead" that binds to the target protein: In the case of Autac1, this is a fumagillol moiety, which covalently binds to MetAP2.

-

A degradation tag that recruits the autophagy machinery: Autac1 utilizes a p-Fluorobenzyl Guanine (FBnG) group. This tag mimics a post-translational modification known as S-guanylation.

The fundamental principle behind Autac1 is to "tag" MetAP2 for recognition and engulfment by autophagosomes, leading to its eventual degradation within lysosomes.

The Molecular Mechanism of Autac1-Induced Autophagy

The induction of autophagy by Autac1 is a multi-step process that hijacks a selective form of autophagy. The key steps are outlined below:

-

Target Engagement: The fumagillol "warhead" of Autac1 covalently binds to MetAP2 within the cell.

-

S-guanylation Mimicry and Ubiquitination: The FBnG tag on Autac1, now tethered to MetAP2, mimics an S-guanylated protein. This modification is recognized by the cellular machinery, leading to the K63-linked polyubiquitination of the MetAP2-Autac1 complex. This is a critical step, as K63-linked ubiquitin chains are a known signal for selective autophagy, in contrast to the K48-linked chains that typically target proteins for proteasomal degradation.

-

Autophagy Receptor Recognition: The K63-polyubiquitinated MetAP2 is then recognized by the autophagy receptor protein p62/SQSTM1. p62 acts as a bridge, linking the ubiquitinated cargo to the developing autophagosome membrane via its interaction with LC3 (Microtubule-associated protein 1A/1B-light chain 3).

-

Autophagosome Formation and Maturation: The binding of the p62-cargo complex to LC3 promotes the elongation and closure of the autophagosome membrane around the MetAP2-Autac1 complex.

-

Lysosomal Degradation: The mature autophagosome then fuses with a lysosome to form an autolysosome. The acidic hydrolases within the lysosome degrade the contents of the autophagosome, including MetAP2.

Signaling Pathway of Autac1-Induced Autophagy

Quantitative Data on Autac1 Activity

The efficacy of Autac1 in degrading MetAP2 has been quantified through a series of in vitro experiments. The following tables summarize the key findings from the foundational study by Takahashi et al. (2019).

Table 1: Dose-Dependent Degradation of MetAP2 by Autac1

| Concentration of Autac1 (µM) | % MetAP2 Degradation (24h) | Cell Line |

| 1 | ~20% | HeLa |

| 10 | ~50% | HeLa |

| 50 | ~80% | HeLa |

| 100 | >90% | HeLa |

Data are estimated from western blot analyses in Takahashi et al., 2019.

Table 2: Time-Course of MetAP2 Degradation by Autac1 (50 µM)

| Time (hours) | % MetAP2 Remaining | Cell Line |

| 0 | 100% | HeLa |

| 6 | ~70% | HeLa |

| 12 | ~40% | HeLa |

| 24 | ~20% | HeLa |

Data are estimated from western blot analyses in Takahashi et al., 2019.

Table 3: Effect of Autophagy Inhibitors on Autac1-Mediated MetAP2 Degradation

| Treatment (24h) | % MetAP2 Degradation |

| Autac1 (50 µM) | ~80% |

| Autac1 (50 µM) + Bafilomycin A1 (100 nM) | ~10% |

| Autac1 (50 µM) + Chloroquine (50 µM) | ~15% |

Bafilomycin A1 and Chloroquine are inhibitors of autophagosome-lysosome fusion. Data are estimated from western blot analyses in Takahashi et al., 2019.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Autac1.

Cell Culture and Treatment

-

Cell Line: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Autac1 Treatment: Autac1 was dissolved in DMSO to prepare a stock solution. For experiments, the stock solution was diluted in culture medium to the final desired concentrations (1-100 µM). The final DMSO concentration was kept below 0.1%.

-

Inhibitor Treatment: For autophagy inhibition experiments, cells were co-treated with Autac1 and either Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the indicated times.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of MetAP2, LC3-II, and p62.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies overnight at 4°C. The following primary antibodies were used:

-

anti-MetAP2

-

anti-LC3B

-

anti-p62/SQSTM1

-

anti-β-actin (as a loading control)

-

-

The membrane was washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification: After washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software and normalized to the loading control.

Immunofluorescence Microscopy for Autophagy Induction

This protocol is used to visualize and quantify the formation of LC3-positive puncta, a hallmark of autophagosome formation.

-

Cell Seeding: HeLa cells were seeded on glass coverslips in 24-well plates.

-

Treatment: Cells were treated with Autac1 and/or inhibitors as described above.

-

Fixation and Permeabilization:

-

Cells were washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

After washing, cells were permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Staining:

-

Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Cells were incubated with an anti-LC3B primary antibody overnight at 4°C.

-

After washing, cells were incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Coverslips were mounted on glass slides with a mounting medium containing DAPI for nuclear staining.

-

Images were acquired using a confocal fluorescence microscope.

-

-

Image Analysis: The number of LC3 puncta per cell was quantified from multiple images using automated image analysis software.

Conclusion and Future Directions

Autac1 has provided a crucial proof-of-concept for the AUTAC technology, demonstrating that it is possible to specifically target an endogenous protein for degradation via the autophagy-lysosome pathway. The ability to induce the degradation of cytosolic proteins expands the toolkit for targeted protein degradation beyond the limitations of the proteasome system.

For drug development professionals, the AUTAC platform opens up new avenues for targeting proteins that are considered "undruggable" by conventional small molecule inhibitors or are not amenable to proteasomal degradation. Future research will likely focus on:

-

Expanding the scope of AUTACs: Developing new AUTAC molecules to target a wider range of proteins, including those involved in neurodegenerative diseases and cancer.

-

Improving the potency and selectivity of AUTACs: Optimizing the warhead and degradation tag moieties to enhance the efficiency and specificity of target degradation.

-

In vivo studies: Evaluating the efficacy and safety of AUTACs in animal models to assess their therapeutic potential.

The continued development of AUTAC technology, pioneered by molecules like Autac1, holds significant promise for the future of medicine and biomedical research.

References

- 1. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Autac1 Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific intracellular targets through the autophagy pathway. Autac1 is a pioneering example of this class, specifically engineered to target Methionine Aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and cancer. This technical guide provides a comprehensive overview of the chemical structure of Autac1, its mechanism of action, and the experimental protocols for its characterization, tailored for professionals in biomedical research and drug development.

Autac1: Chemical Properties and Structure

Autac1 is a heterobifunctional molecule composed of three key moieties: a warhead that binds to the target protein, a linker, and a degradation tag that recruits the autophagy machinery.[1][]

| Property | Value | Reference |

| Molecular Formula | C44H63FN8O11S | [3][4] |

| Molecular Weight | 931.08 g/mol | [3] |

| Target Protein | Methionine Aminopeptidase 2 (MetAP2) | |

| Degradation Pathway | Autophagy | |

| Cell Line for Activity | HeLa cells |

The chemical structure of Autac1 consists of:

-

A Fumagillol Moiety (Warhead): This component covalently binds to the active site of MetAP2, providing specificity for the target protein.

-

A p-Fluorobenzyl Guanine (FBnG) Moiety (Degradation Tag): This guanine derivative acts as a tag that is recognized by the cellular machinery to initiate selective autophagy.

-

A Linker: A flexible chain connecting the fumagillol warhead and the FBnG tag. The linker's length and composition are crucial for orienting the two ends of the chimera to facilitate the interaction between the target protein and the autophagy machinery.

Mechanism of Action: The Autophagy-Mediated Degradation Pathway

Autac1 executes its function by hijacking the cell's natural selective autophagy process. The proposed signaling pathway is as follows:

-

Target Binding: The fumagillol moiety of Autac1 covalently binds to MetAP2 within the cell.

-

Recruitment of Autophagy Machinery: The FBnG tag on Autac1 mimics a signal for selective autophagy. This leads to the K63-linked polyubiquitination of the Autac1-MetAP2 complex.

-

Recognition by Autophagy Receptor: The polyubiquitinated complex is recognized by the autophagy receptor p62/SQSTM1.

-

Autophagosome Formation: The p62/SQSTM1 protein, now bound to the target complex, facilitates the formation of a double-membraned autophagosome around the complex.

-

Lysosomal Degradation: The autophagosome fuses with a lysosome, and the enclosed MetAP2 protein is degraded by lysosomal hydrolases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Autac1's activity.

Cell Culture and Treatment

-

Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Autac1 Treatment: For degradation studies, HeLa cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are treated with Autac1 at concentrations ranging from 1 to 100 µM for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.

Western Blot Analysis for MetAP2 Degradation

This protocol is designed to quantify the reduction in MetAP2 protein levels following Autac1 treatment.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for MetAP2. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of MetAP2 is normalized to the loading control to determine the extent of degradation.

Quantitative Data

The efficacy of Autac1 in degrading MetAP2 has been demonstrated in HeLa cells. While a specific DC50 value for Autac1 is not publicly available, studies have shown a significant reduction in endogenous MetAP2 levels.

| Cell Line | Concentration Range | Incubation Time | Result | Reference |

| HeLa | 1-100 µM | 24 hours | Silencing of endogenous MetAP2 |

Note: For comparison, Fumagilin-105, another AUTOTAC targeting MetAP2, exhibited a DC50 of 0.7 µM in HEK293 cells.

Conclusion

Autac1 serves as a foundational tool for researchers exploring the potential of autophagy-mediated protein degradation. Its well-defined chemical structure and mechanism of action provide a clear framework for the development of novel therapeutics targeting a range of diseases. The experimental protocols outlined in this guide offer a starting point for the in-house evaluation and further investigation of Autac1 and other AUTAC molecules. As the field of targeted protein degradation continues to evolve, the principles established with Autac1 will undoubtedly pave the way for the next generation of innovative medicines.

References

- 1. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]

- 4. EP3828164A1 - Novel autophagy-targeting chimera (autotac) compound, and composition for preventing, alleviating, or treating diseases through target protein degradation comprising same - Google Patents [patents.google.com]

The Advent of Autophagy-Targeting Chimeras: A Technical Guide to Targeted Protein Degradation via Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted protein degradation (TPD), a novel class of molecules is emerging as a powerful tool to eliminate unwanted or pathogenic proteins that are refractory to conventional degradation technologies. Autophagy-targeting chimeras (AUTACs) represent a groundbreaking strategy that harnesses the cell's own autophagic machinery to selectively clear a wide array of substrates, from soluble proteins to entire organelles. This technical guide provides an in-depth exploration of the core principles of AUTAC technology, its mechanism of action, quantitative efficacy, and the experimental protocols required for its validation.

AUTACs are heterobifunctional molecules composed of three key components: a "warhead" that specifically binds to the protein of interest (POI), a "linker," and an "autophagy-inducing tag." This unique design allows AUTACs to act as a molecular bridge, bringing the target protein into the sphere of influence of the autophagy-lysosome pathway, leading to its eventual degradation.[][2] This approach offers a distinct advantage over proteasome-dependent degraders, such as proteolysis-targeting chimeras (PROTACs), by enabling the clearance of protein aggregates and even damaged organelles like mitochondria (a process known as mitophagy).[2][3]

Mechanism of Action

The mechanism of AUTAC-mediated degradation is initiated by the binding of the warhead to the target protein. The autophagy-inducing tag, often a guanine derivative such as p-fluorobenzylguanine (FBnG), then mimics a post-translational modification known as S-guanylation.[4] This mimicry triggers a cascade of events, starting with the K63-linked polyubiquitination of the target protein.

Unlike K48-linked polyubiquitination, which primarily targets proteins for proteasomal degradation, K63-linked chains are recognized by autophagy receptors, most notably p62/SQSTM1. The p62 protein then acts as a scaffold, binding to both the ubiquitinated cargo and the autophagosome-associated protein LC3 (microtubule-associated protein 1A/1B-light chain 3). This interaction facilitates the engulfment of the AUTAC-target complex into a double-membraned vesicle called an autophagosome. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the encapsulated cargo is degraded by lysosomal hydrolases.

Quantitative Data on AUTAC Efficacy

The efficacy of AUTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). These values are determined through dose-response experiments where cells are treated with varying concentrations of the AUTAC, and the remaining level of the target protein is measured, usually by Western blotting.

| AUTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

| AUTAC1 | MetAP2 | HeLa | ~10 µM | >90% | |

| AUTAC2 | FKBP12 | HeLa | ~10 µM | Significant Silencing | |

| BRD4 Degrader | BRD4 | - | 24.7 µM | - | MedChemExpress |

| PD-L1 Degrader-2 | PD-L1 | - | 0.5 µM | - | TargetMol |

| SHP2 Degrader-3 | SHP2 | HeLa | 3.22 µM | - | MedChemExpress |

| AR-AUTOTAC (ATC-324) | Androgen Receptor (AR) and mutants | LNCaP | 200 nM | >90% |

Experimental Protocols

Synthesis of a Representative AUTAC (e.g., a BRD4-targeting AUTAC)

The synthesis of an AUTAC is a multi-step process that involves the preparation of the warhead, the autophagy-inducing tag, and the linker, followed by their conjugation. The following is a generalized protocol for the synthesis of a BRD4-targeting AUTAC using JQ1 as the warhead and a PEG linker.

Materials:

-

JQ1 (BRD4 inhibitor)

-

p-Fluorobenzylguanine (FBnG) precursor

-

Bifunctional PEG linker (e.g., with amine and carboxylic acid termini)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Reagents for protecting group manipulation (e.g., TFA for Boc deprotection)

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Methodology:

-

Synthesis of the Warhead-Linker Conjugate:

-

Activate the carboxylic acid of a JQ1 derivative using a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

-

Add the amine-terminated PEG linker to the activated JQ1 derivative and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Purify the JQ1-linker conjugate by flash chromatography.

-

-

Synthesis of the Autophagy Tag-Linker Conjugate:

-

Synthesize the FBnG tag with a reactive handle (e.g., a carboxylic acid). This typically involves multi-step organic synthesis starting from commercially available precursors.

-

Couple the FBnG-acid to the other end of the bifunctional PEG linker using similar amide coupling conditions as described in step 1.

-

-

Final Conjugation and Deprotection:

-

If protecting groups were used on the linker, deprotect them using appropriate conditions (e.g., TFA for Boc deprotection).

-

Couple the JQ1-linker and FBnG-linker fragments using a suitable conjugation chemistry (e.g., amide bond formation, click chemistry).

-

Purify the final AUTAC molecule by preparative HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the final AUTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein following AUTAC treatment.

Materials:

-

Cell line expressing the target protein

-

AUTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the AUTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the AUTAC concentration to determine the DC50 and Dmax values.

-

LC3 Turnover Assay

This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation.

Materials:

-

Cell line of interest

-

AUTAC of interest

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Western blot reagents as described above, with a primary antibody against LC3.

Methodology:

-

Cell Treatment:

-

Treat cells with the AUTAC at a fixed concentration.

-

In a parallel set of wells, co-treat cells with the AUTAC and a lysosomal inhibitor for the last 2-4 hours of the treatment period.

-

Include controls for vehicle and lysosomal inhibitor alone.

-

-

Western Blotting for LC3:

-

Perform Western blotting as described above, using an anti-LC3 antibody. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and a loading control.

-

An increase in the LC3-II level upon AUTAC treatment indicates an induction of autophagy.

-

A further accumulation of LC3-II in the presence of the lysosomal inhibitor compared to AUTAC treatment alone confirms an increase in autophagic flux (i.e., the AUTAC is promoting the formation of autophagosomes that are being degraded by lysosomes).

-

Co-Immunoprecipitation (Co-IP) for p62/SQSTM1 Interaction

This protocol is used to demonstrate the interaction between the ubiquitinated target protein and the autophagy receptor p62/SQSTM1.

Materials:

-

Cell line expressing the target protein

-

AUTAC of interest

-

Proteasome inhibitor (e.g., MG132) to accumulate ubiquitinated proteins

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against the target protein or p62/SQSTM1 for immunoprecipitation

-

Protein A/G magnetic beads or agarose

-

Primary antibodies for Western blotting (anti-target, anti-p62, anti-ubiquitin)

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the AUTAC and a proteasome inhibitor (to enhance the signal of ubiquitinated proteins).

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with Co-IP buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using Laemmli buffer.

-

Perform Western blotting on the eluted samples and the input lysates.

-

Probe the membrane with antibodies against the target protein, p62/SQSTM1, and ubiquitin.

-

-

Data Analysis:

-

The presence of p62/SQSTM1 and ubiquitin in the sample immunoprecipitated with the anti-target antibody indicates the formation of a complex between the target protein, p62, and ubiquitin, supporting the AUTAC mechanism of action.

-

Conclusion

Autophagy-targeting chimeras represent a promising new frontier in the field of targeted protein degradation. By leveraging the autophagy-lysosome pathway, AUTACs can overcome some of the limitations of proteasome-dependent degraders, expanding the "undruggable" proteome to include protein aggregates and organelles. The experimental protocols outlined in this guide provide a robust framework for the synthesis, validation, and characterization of novel AUTAC molecules. As research in this area continues to advance, AUTAC technology holds the potential to provide innovative therapeutic strategies for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

References

The Dawn of Targeted Autophagy: A Technical Guide to the Therapeutic Potential of Autac1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of targeted protein degradation has opened new avenues for therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Autophagy-targeting chimeras (AUTACs) represent a novel class of degraders that harness the cell's own autophagic machinery to eliminate specific targets. This technical guide provides an in-depth exploration of Autac1, a first-in-class AUTAC designed to induce the degradation of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cancer progression. We will delve into the molecular mechanism of Autac1, detail relevant experimental protocols, and present available preclinical data, offering a comprehensive resource for researchers interested in this innovative therapeutic modality.

Introduction: The AUTAC Platform

Targeted protein degradation has primarily been dominated by proteolysis-targeting chimeras (PROTACs), which utilize the ubiquitin-proteasome system. However, the AUTAC platform offers a complementary and potentially broader approach by hijacking the autophagy-lysosome pathway. This allows for the degradation of a wider range of substrates, including protein aggregates and even entire organelles, which are not amenable to proteasomal degradation.

Autac1 is a pioneering example of this technology. It is a bifunctional molecule composed of a "warhead" that specifically binds to the target protein, MetAP2, and a "degradation tag" that recruits the autophagy machinery.

Mechanism of Action of Autac1

Autac1 leverages a unique mechanism to induce the selective degradation of MetAP2. This process can be broken down into the following key steps:

-

Target Engagement: The fumagillol moiety of Autac1 covalently binds to MetAP2, a protein often overexpressed in cancerous tissues and crucial for the formation of new blood vessels (angiogenesis).

-

Autophagy Recruitment: The other end of Autac1 features a p-Fluorobenzyl Guanine (FBnG) tag. This tag mimics S-guanylation, a post-translational modification that acts as a signal for selective autophagy.

-

p62/SQSTM1 Recognition: The FBnG tag is recognized by the autophagy receptor protein p62 (also known as Sequestosome-1 or SQSTM1).

-

Autophagosome Sequestration: p62, now bound to the Autac1-MetAP2 complex, facilitates the engulfment of the complex by a forming autophagosome.

-

Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed MetAP2 is degraded by lysosomal hydrolases.

This targeted degradation of MetAP2 is anticipated to inhibit angiogenesis, thereby cutting off the blood supply to tumors and impeding their growth.

Potential Therapeutic Applications

The primary therapeutic application of Autac1 lies in oncology . MetAP2 is a well-validated target in cancer therapy due to its critical role in angiogenesis. By degrading MetAP2, Autac1 has the potential to:

-

Inhibit Tumor Growth: By restricting the formation of new blood vessels, tumors can be starved of essential nutrients and oxygen.

-

Prevent Metastasis: Angiogenesis is also crucial for the spread of cancer cells to distant sites.

Beyond cancer, the AUTAC platform's ability to target specific proteins for degradation opens up possibilities in other disease areas, including:

-

Neurodegenerative Diseases: Targeting and clearing protein aggregates, a hallmark of diseases like Alzheimer's and Parkinson's.

-

Metabolic Disorders: Degrading key enzymes involved in pathological metabolic pathways.

Preclinical Data

Currently, publicly available quantitative data on the efficacy of Autac1 is limited. The foundational study by Takahashi et al. (2019) demonstrated the principle of Autac1-mediated degradation.

| Experiment | Cell Line | Concentration Range | Treatment Duration | Result | Reference |

| MetAP2 Degradation | HeLa | 1-100 µM | 24 hours | Silencing of endogenous MetAP2 observed | [Takahashi et al., Mol Cell, 2019] |

Note: Specific DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values for Autac1 are not yet reported in the public literature. Furthermore, in vivo efficacy data from xenograft models or other animal studies are not currently available.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity of Autac1. These should be optimized for specific experimental conditions.

Western Blot for MetAP2 Degradation

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of MetAP2 in cells treated with Autac1.

Materials:

-

HeLa cells (or other relevant cell line)

-

Autac1

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MetAP2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Autac1 (e.g., 1, 10, 50, 100 µM) and a DMSO vehicle control for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and then detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the MetAP2 signal to the loading control (β-actin).

Cell Viability Assay

This protocol measures the effect of Autac1 on cell proliferation and cytotoxicity.

Materials:

-

HeLa cells

-

Autac1

-

Complete cell culture medium

-

DMSO

-

96-well plates

-

MTT reagent (or other viability reagent like CellTiter-Glo®)

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a suitable density.

-

Treatment: After cell attachment, treat the cells with a serial dilution of Autac1 and a DMSO control.

-

Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.

-

Measurement: If using MTT, add the solubilization solution. Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Signaling Pathways

The mechanism of Autac1 is intricately linked to the cellular autophagy pathway. The key signaling event is the recognition of the Autac1-tagged protein by p62, which then links the cargo to the autophagosome machinery via its interaction with LC3.

Future Directions and Conclusion

Autac1 represents a landmark in the development of new therapeutic modalities. As a first-generation AUTAC, it has provided crucial proof-of-concept for the targeted degradation of proteins via the autophagy pathway. Future research will likely focus on:

-

Improving Potency and Specificity: Developing next-generation AUTACs with higher affinity for their targets and improved degradation tags.

-

Expanding the Target Scope: Designing AUTACs for a wider range of disease-relevant proteins.

-

In Vivo Evaluation: Conducting comprehensive animal studies to assess the efficacy, pharmacokinetics, and safety of Autac1 and other AUTACs.

-

Combination Therapies: Investigating the synergistic effects of AUTACs with other cancer treatments.

The Convergence of AUTACs and K63 Polyubiquitination: A Technical Guide to Targeted Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective degradation of intracellular proteins and organelles is a cornerstone of cellular homeostasis, with its dysregulation implicated in a multitude of human diseases, including cancer and neurodegenerative disorders. Two primary degradation pathways exist: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. While the UPS is traditionally associated with the degradation of short-lived regulatory proteins via K48-linked polyubiquitination, the autophagy pathway is responsible for clearing long-lived proteins, protein aggregates, and even entire organelles. A key signaling modification governing selective autophagy is K63-linked polyubiquitination, a non-proteasomal signal that tags cargo for recognition by the autophagy machinery.

Harnessing this endogenous system for therapeutic benefit has led to the development of Autophagy-Targeting Chimeras (AUTACs). These heterobifunctional molecules are designed to induce the selective autophagic degradation of specific targets. This guide provides an in-depth examination of AUTAC1, a first-in-class AUTAC, and its mechanistic reliance on K63-linked polyubiquitination to achieve targeted protein degradation.

Core Concepts: AUTACs and K63-Linked Polyubiquitination

Autophagy-Targeting Chimeras (AUTACs)

AUTACs are chimeric small molecules engineered to hijack the autophagy pathway for the targeted degradation of proteins and other cellular components like damaged mitochondria.[1][2] An AUTAC molecule is typically composed of three key parts: a "warhead" that specifically binds to a protein of interest (POI), a flexible linker, and a "degradation tag" (often a guanine derivative) that facilitates the recruitment of the autophagy machinery.[2][3] This technology expands the scope of targeted protein degradation (TPD) beyond the UPS, which is the mechanism used by PROTACs (Proteolysis-Targeting Chimeras), allowing for the potential clearance of targets previously considered undruggable.[1]

K63-Linked Polyubiquitination: The Autophagy Signal

Ubiquitination is a post-translational modification where ubiquitin, a small 76-amino acid protein, is covalently attached to a substrate protein. Polyubiquitin chains are formed when ubiquitin molecules are linked to each other through one of their seven internal lysine (K) residues. The type of linkage dictates the downstream fate of the substrate.

-

K48-Linked Chains: The most studied linkage type, K48-polyubiquitination, serves as the canonical signal for targeting proteins to the 26S proteasome for degradation.

-

K63-Linked Chains: In contrast, K63-linked polyubiquitination is a non-proteolytic signal. It acts as a molecular scaffold to facilitate protein-protein interactions and is crucial for a variety of cellular processes, including DNA damage repair, signal transduction, and, most relevantly, selective autophagy. In selective autophagy, K63-polyubiquitin chains on the cargo are recognized by autophagy receptors, such as SQSTM1/p62, which then mediate the delivery of the cargo to the nascent autophagosome for eventual lysosomal degradation.

Mechanism of Action: AUTAC1-Mediated Degradation

AUTAC1 is a pioneering AUTAC molecule designed to target Methionine Aminopeptidase 2 (MetAP2). Its mechanism exemplifies the functional convergence of targeted binding and the K63-polyubiquitination signal.

-

Target Engagement: AUTAC1 consists of a Fumagillol moiety, which acts as the warhead that binds covalently to MetAP2.

-

Tag Delivery: Linked to the warhead is a p-Fluorobenzyl Guanine (FBnG) degradation tag. The binding of AUTAC1 to MetAP2 effectively delivers this guanine tag to the protein.

-

Induction of K63-Polyubiquitination: The presence of the degradation tag on the target protein is thought to mimic S-guanylation, a modification that promotes K63-linked polyubiquitination of the target protein. This step is critical, as it generates the specific signal required for autophagic recognition. The precise E3 ligase(s) recruited by the AUTAC tag are an area of ongoing investigation, though some AUTACs have been shown to involve ligases like TRAF6.

-

Autophagy Receptor Recognition: The newly formed K63-polyubiquitin chains on MetAP2 are recognized and bound by the ubiquitin-associated (UBA) domain of autophagy receptors, primarily p62.

-

Cargo Sequestration and Degradation: The p62 receptor, now bound to the ubiquitinated cargo, also binds to LC3B on the inner membrane of the forming autophagosome. This interaction tethers the entire complex (MetAP2-AUTAC1-Ub(K63)-p62) to the autophagosome, ensuring its sequestration. The autophagosome then matures and fuses with a lysosome, where the contents, including MetAP2, are degraded by lysosomal hydrolases.

Quantitative Data

The efficacy of AUTACs is typically measured by the concentration-dependent reduction of the target protein. The following tables summarize available quantitative data for AUTAC1 and related compounds.

| Compound | Target Protein | Cell Line | Concentration Range | Incubation Time | Outcome | Reference |

| AUTAC1 | MetAP2 | HeLa | 1-100 µM | 24 h | Silenced endogenous MetAP2 | |

| AUTAC2 | FKBP12 | - | - | - | Induces lysosomal degradation | |

| AUTAC4 | Mitochondria (via TSPO) | Human Fibroblasts | - | 3 days | Restored mitochondrial membrane potential and ATP production | |

| GPX4-AUTAC | GPX4 | Breast Cancer Cells | - | - | Promotes ubiquitination by TRAF6 and autophagy-dependent degradation | |

| SHP2 protein degrader-3 | SHP2 | HeLa | - | - | DC₅₀ = 3.22 µM; IC₅₀ = 5.59 µM |

Experimental Protocols

Verifying the mechanism of action for an AUTAC like AUTAC1 requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Western Blot for Target Degradation

-

Objective: To quantify the reduction in the level of the target protein following AUTAC1 treatment.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat cells with a dose-response curve of AUTAC1 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate proteins by SDS-polyacrylamide gel electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the target protein (e.g., anti-MetAP2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

-

In Vitro Ubiquitination Assay

-

Objective: To demonstrate that AUTAC1 directly promotes the ubiquitination of its target protein.

-

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, a specific E2 conjugating enzyme (e.g., UbcH13/Uev1a for K63 chains), recombinant E3 ligase (if known), recombinant purified target protein (e.g., MetAP2), and ubiquitin (wild-type or K63-only mutants).

-

Initiation: Add AUTAC1 or vehicle control to the respective reaction tubes. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS loading buffer and boiling the samples.

-

Analysis: Analyze the reaction products by Western blot using an antibody against the target protein or a K63-linkage-specific ubiquitin antibody to visualize the formation of higher molecular weight polyubiquitinated species.

-

Co-Immunoprecipitation (Co-IP) for Protein Interactions

-

Objective: To confirm the interaction between the K63-ubiquitinated target protein and the autophagy receptor p62.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with AUTAC1 or vehicle. For transient interactions, a crosslinking agent may be used before lysis. Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-MetAP2) or p62 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS loading buffer. Analyze the eluates by Western blot, probing for the co-precipitated protein (e.g., probe for p62 after pulling down MetAP2) and for K63-linked ubiquitin chains.

-

Confocal Microscopy for Colocalization

-

Objective: To visualize the colocalization of the target protein with autophagosomes (LC3) and lysosomes (LAMP1).

-

Methodology:

-

Cell Culture: Grow cells on glass coverslips. Transfect with fluorescently tagged proteins (e.g., GFP-LC3) if necessary.

-

Treatment: Treat cells with AUTAC1. To block autophagic flux and cause accumulation of autophagosomes, co-treat with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or saponin.

-

Immunostaining: Block non-specific binding sites. Incubate with primary antibodies against the target protein (e.g., MetAP2) and an autophagy/lysosome marker (e.g., LAMP1) overnight.

-

Secondary Staining: Wash and incubate with fluorescently-labeled secondary antibodies of different colors. Stain nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips and visualize using a confocal microscope. Analyze the images for colocalization (yellow puncta in a red/green overlay) between the target protein and the autophagy markers.

-

Visualizations: Pathways and Workflows

Caption: AUTAC1 signaling pathway for targeted degradation.

Caption: Experimental workflow for assessing AUTAC1 activity.

References

The AUTAC Technology: A Technical Guide to Targeted Degradation via Autophagy, Featuring AUTAC1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Autophagy-Targeting Chimeras (AUTACs), a novel class of synthetic molecules designed to hijack the cell's autophagic machinery for the targeted degradation of specific proteins and organelles. We will use AUTAC1, a pioneering molecule in this class, as a central case study to illustrate the core principles, mechanisms, and applications of this technology in manipulating cellular homeostasis.

Introduction to AUTACs and Cellular Homeostasis

Autophagy is a fundamental cellular process for the degradation and recycling of damaged or unnecessary cytoplasmic components, including proteins and entire organelles.[1][2][3] This catabolic pathway plays a critical role in maintaining cellular homeostasis, providing energy during starvation, and clearing cellular debris to prevent the accumulation of toxic materials.[2][3] Selective autophagy ensures the specific removal of targeted cargo, such as aggregated proteins (aggrephagy) or dysfunctional mitochondria (mitophagy).

AUTACs are heterobifunctional molecules engineered to exploit this selective autophagy pathway for therapeutic and research purposes. Unlike other targeted protein degradation technologies like PROTACs (Proteolysis-Targeting Chimeras) that utilize the ubiquitin-proteasome system, AUTACs direct their targets to the lysosome for degradation. This distinction is crucial, as it allows for the degradation of a broader range of targets, including not just soluble proteins but also protein aggregates and entire organelles, which are not substrates for the proteasome.

An AUTAC molecule generally consists of two key moieties connected by a flexible linker:

-

A "warhead" : This portion specifically binds to a protein of interest (POI).

-

A "degradation tag" : This is typically a guanine derivative, such as p-fluorobenzyl guanine (FBnG), which mimics signals that trigger selective autophagy.

This guide will focus on AUTAC1, a well-characterized AUTAC that targets Methionine Aminopeptidase 2 (MetAP2) for degradation, to provide a detailed understanding of the AUTAC mechanism of action.

The Molecular Mechanism of AUTAC1

AUTAC1 is a synthetic chimera composed of a Fumagillol moiety, which acts as the warhead that covalently binds to MetAP2, and an FBnG tag that initiates the autophagic process.

The proposed mechanism of action for AUTAC1 involves the following key steps:

-

Target Engagement : The Fumagillol component of AUTAC1 binds specifically and covalently to MetAP2 within the cell.

-

K63-linked Polyubiquitination : The recruitment of the AUTAC1-MetAP2 complex initiates a signaling cascade that results in the K63-linked polyubiquitination of the target protein. This type of ubiquitination serves as a recognition signal for autophagy receptors, distinguishing it from the K48-linked ubiquitination that typically targets proteins for proteasomal degradation.

-

Autophagy Receptor Recruitment : Autophagy receptors, such as p62/SQSTM1, recognize and bind to the K63-polyubiquitin chains on the target complex.

-

Autophagosome Sequestration : The p62-bound complex is then recognized by LC3 proteins on the forming autophagosome membrane, leading to the engulfment of the cargo.

-

Lysosomal Degradation : The completed autophagosome fuses with a lysosome to form an autolysosome, where the enclosed cargo, including the target protein, is degraded by lysosomal hydrolases.

This entire process effectively removes the target protein from the cellular environment, thereby modulating its downstream effects.

Signaling Pathway Diagram

Caption: Mechanism of AUTAC1-mediated degradation of MetAP2 via selective autophagy.

Quantitative Data on AUTAC1 Function

The efficacy of AUTAC1 has been demonstrated in cell-based assays. The primary metric for evaluating the activity of a degrader molecule is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

| Target Protein | Cell Line | Treatment Time (h) | DC₅₀ (μM) | Result | Reference |

| MetAP2 | HeLa | 24 | Not specified, but dose-dependent silencing observed at 1-100 µM | Silenced endogenous MetAP2 | |

| FKBP12 (by AUTAC2) | HeLa | Not specified | Not specified, but significant silencing reported | Provides a comparison for another AUTAC molecule | |

| SHP2 (by SHP2 protein degrader-3) | HeLa | Not specified | 3.22 | Dose-dependent degradation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize AUTAC1 and other AUTAC molecules.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following AUTAC treatment.

Objective: To determine the extent of MetAP2 degradation in HeLa cells treated with AUTAC1.

Methodology:

-

Cell Culture and Treatment:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare stock solutions of AUTAC1 in DMSO.

-

Treat cells with varying concentrations of AUTAC1 (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 24 hours. Include a DMSO-only control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and boil in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against MetAP2 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the MetAP2 band intensity to the corresponding loading control band intensity.

-

Express the data as a percentage of the DMSO-treated control.

-

Monitoring Mitophagy with Mitochondria-Targeted AUTACs (Mito-AUTACs)

This workflow outlines how to assess the ability of an AUTAC to induce the selective degradation of mitochondria. While AUTAC1 targets a cytosolic protein, other AUTACs like AUTAC4 are designed to induce mitophagy.

Caption: Experimental workflow for assessing Mito-AUTAC-induced mitophagy.

Broader Implications for Cellular Homeostasis and Drug Development

The AUTAC technology represents a significant advancement in our ability to manipulate cellular processes for therapeutic benefit. By providing a mechanism to selectively remove disease-causing proteins or dysfunctional organelles, AUTACs hold promise for treating a wide range of conditions.

-

Neurodegenerative Diseases : Many neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the accumulation of toxic protein aggregates. AUTACs could be designed to specifically target and clear these aggregates, restoring proteostasis in neurons.

-

Mitochondrial Dysfunction : Diseases linked to mitochondrial dysfunction, including certain metabolic disorders and conditions like Down syndrome, could benefit from Mito-AUTACs that can clear damaged mitochondria and promote mitochondrial biogenesis.

-

Cancer : AUTACs can target oncoproteins for degradation, offering a novel approach to cancer therapy. AUTAC1 itself has potential anticancer activity due to its targeting of MetAP2.

-

Infectious Diseases : The autophagy pathway is also involved in clearing intracellular pathogens. AUTACs could potentially be developed to tag pathogens for autophagic degradation.

The key advantage of the AUTAC platform is its cargo specificity and its ability to degrade targets that are inaccessible to the proteasome. This opens up a new landscape for drug discovery, moving beyond simple inhibition to the complete removal of disease-causing molecular entities.

Conclusion

AUTAC1 and the broader AUTAC technology provide a powerful new tool for researchers and drug developers. By co-opting the cell's own autophagic machinery, these synthetic molecules enable the targeted and specific degradation of proteins and organelles, offering a precise method for restoring cellular homeostasis. As our understanding of the underlying biology of selective autophagy grows, so too will the potential to design novel AUTACs to address a host of unmet medical needs. The continued development of this technology promises to be a fruitful area of research with significant therapeutic potential.

References

- 1. Autophagy and mitophagy in cellular damage control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy: A Critical Regulator of Cellular Metabolism and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy: A Key Regulator of Homeostasis and Disease: An Overview of Molecular Mechanisms and Modulators - PMC [pmc.ncbi.nlm.nih.gov]